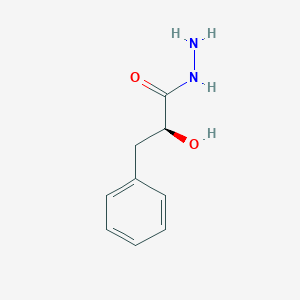

(2S)-2-hydroxy-3-phenylpropanehydrazide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

(2S)-2-hydroxy-3-phenylpropanehydrazide |

InChI |

InChI=1S/C9H12N2O2/c10-11-9(13)8(12)6-7-4-2-1-3-5-7/h1-5,8,12H,6,10H2,(H,11,13)/t8-/m0/s1 |

InChI Key |

QVILKFDBSQLEHD-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NN)O |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NN)O |

Origin of Product |

United States |

Stereocontrolled Synthesis and Enantiomeric Resolution of 2s 2 Hydroxy 3 Phenylpropanehydrazide

Asymmetric Synthetic Methodologies for the Chiral Hydroxy-Phenylpropane Moiety

The key challenge lies in the stereoselective introduction of the hydroxyl group at the C2 position with the desired (S)-configuration. This is typically achieved through the asymmetric synthesis of the precursor, (S)-2-hydroxy-3-phenylpropanoic acid, also known as L-3-phenyllactic acid. medchemexpress.com Several robust methodologies have been developed for this purpose.

Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of α-hydroxy acids, auxiliaries such as Evans oxazolidinones or pseudoephedrine amides are commonly employed. The general approach involves attaching the auxiliary to a suitable prochiral substrate, performing a diastereoselective reaction to create the stereocenter, and finally cleaving the auxiliary to yield the enantiomerically enriched product.

In a typical sequence, an acyl group derived from 3-phenylpropanoic acid is attached to a chiral auxiliary. The resulting chiral imide is then enolized and subjected to diastereoselective α-hydroxylation using electrophilic oxygen sources like oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide) (MoOPH) or through an aldol (B89426) reaction strategy. nih.gov The steric hindrance provided by the auxiliary directs the incoming electrophile or aldehyde to one face of the enolate, leading to the formation of one diastereomer in preference to the other. Subsequent hydrolysis removes the auxiliary, which can often be recovered, yielding the desired chiral α-hydroxy acid.

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Key Reaction Step | Typical Diastereomeric Excess (d.e.) | Reference |

|---|---|---|---|

| Evans Oxazolidinones | Asymmetric Aldol Reaction | >95% | nih.gov |

| Pseudoephedrine | Asymmetric Alkylation | >90% | wikipedia.org |

| Camphorsultam | Asymmetric Dihydroxylation | >98% | General literature |

Catalytic asymmetric synthesis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of the chiral product. Two primary catalytic strategies are relevant: the enantioselective reduction of a prochiral ketone and the direct asymmetric hydroxylation of a C-H bond.

The most established route involves the asymmetric reduction of the corresponding α-keto acid, 2-oxo-3-phenylpropanoic acid. This reduction can be achieved with high enantioselectivity using chiral transition metal catalysts, such as those based on ruthenium or rhodium complexed with chiral phosphine (B1218219) ligands like BINAP. Alternatively, chiral borane (B79455) reagents, like the Corey-Bakshi-Shibata (CBS) catalyst, are highly effective for the enantioselective reduction of ketones.

Direct C-H hydroxylation presents a more modern and efficient, yet challenging, approach. Recent advances have shown that palladium catalysts, in conjunction with specifically designed ligands, can facilitate the hydroxylation of C(sp³)-H bonds. nih.govorganic-chemistry.org While challenging for the α-position of a carboxylic acid, this methodology is an area of active research.

Table 2: Catalytic Systems for Enantioselective Carbonyl Reduction

| Catalyst System | Substrate | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|

| Ru-BINAP/H₂ | 2-oxo-3-phenylpropanoic acid ester | >98% | chinayyhg.com |

| CBS Catalyst (Corey-Bakshi-Shibata) | 2-oxo-3-phenylpropanoic acid ester | >95% | General literature |

| KetoReductase (KRED) | Tetrahydrothiophene-3-one (model ketone) | Up to >99% | chinayyhg.com |

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with exceptional stereoselectivity under mild conditions. magtech.com.cn A highly effective and straightforward method for preparing (S)-2-hydroxy-3-phenylpropanoic acid starts from the readily available and inexpensive amino acid, L-phenylalanine. researchgate.neted.gov Treatment of L-phenylalanine with sodium nitrite (B80452) in an acidic aqueous solution leads to diazotization of the amino group, followed by a stereospecific double SN2 substitution by water, resulting in the desired α-hydroxy acid with retention of the (S)-configuration. researchgate.net

Another powerful biocatalytic strategy is the enantioselective reduction of 2-oxo-3-phenylpropanoic acid using enzymes. nih.gov Dehydrogenases and reductases found in microorganisms like baker's yeast (Saccharomyces cerevisiae) or specifically engineered E. coli can reduce the ketone to the (S)-alcohol with very high enantiomeric excess. chinayyhg.comresearchgate.netresearchgate.net This approach is often favored for its environmental compatibility and high selectivity.

Table 3: Biocatalytic Routes to (S)-2-hydroxy-3-phenylpropanoic acid

| Biocatalyst/Method | Starting Material | Key Transformation | Achieved e.e. | Reference |

|---|---|---|---|---|

| NaNO₂/H₂SO₄ | L-Phenylalanine | Diazotization/Substitution | >99% (enantiomerically pure) | researchgate.neted.gov |

| Baker's Yeast (S. cerevisiae) | 2-oxo-3-phenylpropanoic acid | Asymmetric Reduction | >95% | researchgate.net |

| Candida parapsilosis (whole cells) | (R,S)-ethyl 3-hydroxy-3-phenylpropanoate | Deracemization | >99% | researchgate.net |

| Engineered E. coli (KetoReductase) | 2-oxo-3-phenylpropanoic acid | Asymmetric Reduction | >99% | chinayyhg.com |

Optimization of Reaction Conditions for Diastereo- and Enantioselectivity

Achieving high levels of stereocontrol requires careful optimization of reaction parameters. For asymmetric catalytic reactions, key variables include the choice of catalyst, ligand, solvent, temperature, and pressure. The catalyst loading is often minimized to reduce cost while maintaining a high reaction rate and selectivity. For instance, in the enantioselective reduction of 2-oxo-3-phenylpropanoic acid, screening different chiral ligands and solvents is crucial to find the optimal combination that maximizes the enantiomeric excess. nih.gov

In the case of chiral auxiliary-mediated syntheses, the choice of base, Lewis acid, and reaction temperature can significantly influence the diastereomeric ratio of the product. Soft enolization conditions are often critical for achieving high diastereoselectivity in aldol reactions using Evans auxiliaries. wikipedia.org

For the hydrazide formation step, while there is no creation of a new stereocenter, the conditions must be optimized to maximize yield and purity while preventing racemization. Key parameters to control include the reaction temperature, the concentration of reactants, and the stoichiometry of hydrazine (B178648). researchgate.net Using a large excess of hydrazine can lead to difficulties in purification, while insufficient hydrazine results in incomplete conversion. The reaction time is also critical; prolonged heating, especially under harsh pH conditions, could potentially lead to side reactions or slight racemization.

Advanced Methods for Enantiopurity Determination

Verifying the enantiomeric purity of the final (2S)-2-hydroxy-3-phenylpropanehydrazide and its precursors is essential. Several analytical techniques are employed for this purpose.

Chiral Chromatography : High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most widely used and accurate method for determining enantiomeric excess (e.e.). acs.org CSPs, such as those based on derivatized cellulose, cyclodextrins, or Pirkle-type phases, create a chiral environment where the two enantiomers interact differently, leading to different retention times and thus separation. nih.govchromatographyonline.com By integrating the peak areas of the two enantiomers, a precise e.e. value can be calculated. sigmaaldrich.comamericanpharmaceuticalreview.com

NMR with Chiral Shift Reagents : Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity by converting the enantiomers into diastereomers or diastereomeric complexes, which have non-equivalent NMR spectra. researchgate.net This can be achieved by:

Chiral Derivatizing Agents (CDAs) : Reacting the compound with a chiral agent like Mosher's acid ((R)-MTPA) to form diastereomers that exhibit distinct signals in the ¹H or ¹⁹F NMR spectrum. researchgate.net

Chiral Solvating Agents (CSAs) : Adding a chiral solvating agent to the NMR sample to form transient, non-covalent diastereomeric complexes, which can result in the splitting of signals for the enantiomers. researchgate.net

Chiral Lanthanide Shift Reagents : Using paramagnetic chiral lanthanide complexes (e.g., Eu(hfc)₃) that coordinate to the analyte, inducing large chemical shift differences between the signals of the two enantiomers. google.com The e.e. is determined by integrating the resolved signals.

Polarimetry : This classical technique measures the optical rotation of a solution of the chiral compound. anton-paar.com The plane of polarized light is rotated to the left (levorotatory, -) or right (dextrorotatory, +) by a chiral molecule. youtube.com The specific rotation, [α], is a physical constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, concentration). rudolphresearch.com The enantiomeric excess can be estimated by comparing the measured specific rotation of the sample to the known maximum rotation of the pure enantiomer using the formula: % e.e. = ([α]observed / [α]max) × 100. nih.gov While less precise than chromatographic methods, it is a rapid and valuable tool for confirming the presence of optical activity and the identity of the major enantiomer. ed.gov

Chemical Derivatization and Scaffold Diversification of 2s 2 Hydroxy 3 Phenylpropanehydrazide

Strategic Modifications at the Hydrazide Linkage

The hydrazide moiety (-CONHNH₂) is a versatile functional group that serves as a key handle for structural elaboration. It contains two nitrogen atoms with nucleophilic character, enabling a variety of chemical transformations. jocpr.com

The nitrogen atoms of the hydrazide group can be functionalized through various reactions. N'-acylation, for instance, can be achieved by reacting the terminal -NH₂ group with acyl chlorides or anhydrides to yield N,N'-diacylhydrazine derivatives. Similarly, N'-alkylation can introduce alkyl or aryl groups. These modifications alter the steric and electronic properties of the hydrazide linker, which can significantly influence molecular conformation and interactions with biological targets. Hydrazide derivatives, such as iproniazid (B1672159) and isocarboxazid, are known to derive their biological action from inhibiting enzymes like monoamine oxidase (MAO). researchgate.net

One of the most common and effective strategies for diversifying the hydrazide scaffold is through the synthesis of hydrazones. jocpr.com This is typically achieved via a condensation reaction between the terminal amino group of (2S)-2-hydroxy-3-phenylpropanehydrazide and a wide range of aldehydes or ketones. nih.gov The resulting hydrazone derivatives possess the characteristic azometine moiety (-NH-N=CH-), which is a crucial pharmacophore in many biologically active compounds. nih.govnih.gov

| Reactant Type | Resulting Derivative | Potential Biological Activity |

|---|---|---|

| Aromatic Aldehydes (e.g., Salicylaldehyde) | N'-Arylmethylenehydrazide | Antimicrobial, Anti-inflammatory, Antitumor jocpr.comimpactfactor.org |

| Heterocyclic Aldehydes (e.g., Pyridinecarboxaldehyde) | N'-Hetarylmethylenehydrazide | Antitubercular, Antimalarial nih.gov |

| Aliphatic Ketones (e.g., Acetone) | N'-Isopropylidenehydrazide | Anticonvulsant nih.gov |

| Nitro-substituted Aldehydes (e.g., 5-Nitro-2-furaldehyde) | N'-(5-Nitrofurfurylidene)hydrazide | Antibacterial, Intestinal Antiseptic researchgate.netnih.gov |

The hydrazide and its corresponding hydrazone derivatives are valuable precursors for the synthesis of various heterocyclic rings. These ring systems are prominent scaffolds in medicinal chemistry. Through cyclization reactions, the linear hydrazide or hydrazone chain can be transformed into stable five- or six-membered heterocyclic structures.

For example, hydrazide-hydrazones can undergo heterocyclization reactions to yield a variety of new compounds. nih.gov The reaction of a hydrazide-hydrazone with salicylaldehyde (B1680747) can produce coumarin (B35378) derivatives. nih.gov Similarly, reactions with malononitrile (B47326) can lead to the formation of highly substituted pyridine (B92270) rings. nih.govresearchgate.net Other common cyclization reactions include the formation of 1,3,4-oxadiazoles from acylhydrazides, which are known to possess antimicrobial properties. nih.gov These annulation strategies significantly expand the chemical space accessible from the initial this compound scaffold, providing a library of diverse molecular architectures for biological screening.

Structural Elaboration of the Phenylpropane Backbone

The phenyl ring of the backbone is a prime target for functionalization, typically through electrophilic aromatic substitution reactions. The existing alkyl substituent on the ring directs incoming electrophiles primarily to the ortho and para positions. Reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts acylation can be employed to introduce a variety of functional groups.

Modern catalytic methods, such as palladium-catalyzed C-H functionalization, offer advanced strategies for the polydeuteration or functionalization of aromatic rings, even in the presence of directing groups like amides. nih.gov The nature and position of these substituents have a profound effect on the electronic properties of the aromatic ring and, by extension, the entire molecule.

Electron-Withdrawing Groups (EWGs) : Substituents like nitro (-NO₂) or cyano (-CN) groups decrease the electron density of the ring, which can affect binding interactions and metabolic stability.

Electron-Donating Groups (EDGs) : Groups such as methoxy (B1213986) (-OCH₃) or hydroxyl (-OH) increase the ring's electron density, potentially enhancing interactions with biological targets.

These substitutions influence the molecule's lipophilicity, acidity/basicity, and metabolic pathways, thereby modulating its biological activity and pharmacokinetic profile.

The three-carbon alkyl chain connecting the phenyl ring and the hydrazide group contains a hydroxyl group and a stereogenic center, both of which are critical for molecular recognition and can be targets for modification.

Hydroxyl Group Modification : The secondary alcohol at the C2 position can be oxidized to a ketone, yielding a 2-oxo-3-phenylpropanehydrazide derivative. This change eliminates a hydrogen bond donor and alters the local geometry from tetrahedral to trigonal planar, which would drastically impact biological activity. Alternatively, the hydroxyl group could be esterified or etherified to introduce new functional groups and modify solubility.

Stereogenic Center : The (2S) configuration at the C2 chiral center is a key structural feature. Biological systems are often highly sensitive to stereochemistry, and the enantiomer, (2R)-2-hydroxy-3-phenylpropanehydrazide, would likely exhibit a different biological profile. Synthetic strategies that allow for the inversion of this stereocenter or the creation of diastereomers (if another chiral center is introduced) are powerful tools in SAR studies to probe the optimal three-dimensional arrangement for biological activity.

Isosteric and Bioisosteric Replacements within the Scaffold

Isosteric and bioisosteric replacement strategies are fundamental to lead optimization, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties without drastically altering its core structure. In the context of the this compound scaffold, these modifications can be systematically applied to its three main components: the phenyl ring, the hydroxy group, and the hydrazide moiety.

The phenyl group is a common target for bioisosteric replacement to enhance metabolic stability, modulate lipophilicity, and explore alternative binding interactions. Classical bioisosteres for the phenyl ring include other aromatic systems such as pyridine, thiophene, and thiazole. These heterocyclic rings can introduce specific electronic properties and potential new hydrogen bonding interactions. Non-classical bioisosteres, which may not share the same atom count or valency but possess similar steric and electronic properties, are also employed. Examples include the replacement of the phenyl ring with a bicyclo[1.1.1]pentane (BCP) or a cubane (B1203433) moiety. These saturated, rigid structures can mimic the geometry of a para-substituted phenyl ring while improving solubility and metabolic stability.

For the hydroxy group , common isosteric replacements include the thiol (-SH), amine (-NH2), and fluorine (-F) atoms. While a thiol group can maintain hydrogen bonding capabilities, an amino group introduces basicity, which could be beneficial for certain target interactions. Fluorine, being a similar size to hydrogen but highly electronegative, can alter the local electronic environment and metabolic stability without significantly increasing steric bulk.

The hydrazide moiety (-CONHNH2) is a critical functional group that can be modified to improve stability and activity. Bioisosteres of the hydrazide group can include 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and various other five-membered heterocycles. These replacements can mimic the hydrogen bonding pattern of the hydrazide while offering improved metabolic stability and potentially different pharmacokinetic profiles. For instance, the conversion of the hydrazide to a stable heterocyclic ring can prevent in vivo hydrolysis.

The following table summarizes potential isosteric and bioisosteric replacements for the key functional groups of this compound:

| Functional Group | Isosteric/Bioisosteric Replacement | Rationale for Replacement |

| Phenyl Ring | Pyridine, Thiophene, Thiazole | Introduce heteroatoms for altered electronics and hydrogen bonding potential. |

| Bicyclo[1.1.1]pentane (BCP), Cubane | Improve metabolic stability and solubility while maintaining steric properties. | |

| Hydroxy Group | Thiol (-SH), Amine (-NH2) | Modulate hydrogen bonding capacity and introduce new chemical properties (e.g., basicity). |

| Fluorine (-F) | Enhance metabolic stability and alter local electronic environment. | |

| Hydrazide Moiety | 1,3,4-Oxadiazole, 1,3,4-Thiadiazole | Improve metabolic stability and mimic hydrogen bonding interactions. |

| Triazole, Tetrazole | Introduce alternative heterocyclic scaffolds with different electronic and solubility profiles. |

Rational Design and Synthesis of Compound Libraries for Target Exploration

The rational design and synthesis of compound libraries based on the this compound scaffold are crucial for systematically exploring structure-activity relationships (SAR) and identifying new lead compounds. This process typically begins with the identification of a biological target and a hypothesized binding mode for the parent scaffold.

Rational Design: Computational tools play a significant role in the rational design of focused libraries. Techniques such as molecular docking and pharmacophore modeling can be used to predict how modifications to the scaffold will affect binding to the target. For example, if a specific pocket in the target's active site is identified, derivatives can be designed to introduce substituents that will occupy that pocket and form favorable interactions.

The design of a focused library often involves a combinatorial approach, where different building blocks are systematically incorporated at various points of diversity on the scaffold. For the this compound scaffold, key points of diversity include:

R1: Substituents on the phenyl ring.

R2: Modifications of the hydroxy group.

R3: Derivatization of the terminal nitrogen of the hydrazide.

A library design might explore a matrix of combinations, for instance, by synthesizing a set of compounds with various electron-donating and electron-withdrawing substituents at the para-position of the phenyl ring (R1), while simultaneously exploring different alkyl and aryl groups on the terminal nitrogen (R3).

Synthesis: The synthesis of such libraries often relies on robust and versatile chemical reactions that can be performed in a parallel or combinatorial fashion. For derivatization of the hydrazide moiety, the formation of hydrazones through condensation with a diverse set of aldehydes and ketones is a common and efficient strategy. This reaction is typically high-yielding and allows for the introduction of a wide range of chemical functionality at the R3 position.

The synthesis of analogs with modified phenyl rings (R1) would involve starting from appropriately substituted phenylalanine precursors. Modifications to the hydroxy group (R2) could be achieved through standard functional group interconversions.

An example of a rationally designed library for exploring the SAR of the this compound scaffold is presented in the table below. This library focuses on the derivatization of the hydrazide moiety to form hydrazones, a common and effective strategy for scaffold diversification.

| Compound ID | R1 (Phenyl Substituent) | R2 (Hydroxy Group) | R3 (Hydrazone Substituent) | Synthetic Strategy |

| LIB-001 | H | OH | Phenyl | Condensation with Benzaldehyde |

| LIB-002 | 4-Cl | OH | Phenyl | Condensation with Benzaldehyde |

| LIB-003 | 4-OCH3 | OH | Phenyl | Condensation with Benzaldehyde |

| LIB-004 | H | OH | 2-Hydroxyphenyl | Condensation with Salicylaldehyde |

| LIB-005 | H | OH | 4-Nitrophenyl | Condensation with 4-Nitrobenzaldehyde |

| LIB-006 | H | OH | Naphthyl | Condensation with Naphthaldehyde |

| LIB-007 | H | O-Acetyl | Phenyl | Acetylation followed by Condensation |

By systematically synthesizing and screening such focused libraries, researchers can gain valuable insights into the structural requirements for biological activity and identify promising candidates for further development.

Structure Activity Relationship Sar Analysis of 2s 2 Hydroxy 3 Phenylpropanehydrazide Analogues

Identification of Key Pharmacophoric Elements within the (2S)-2-hydroxy-3-phenylpropanehydrazide Framework

The fundamental framework of this compound contains several key pharmacophoric elements that are essential for its biological activity. These elements include a hydroxyl group, a phenyl ring, and a hydrazide moiety, each playing a distinct role in molecular recognition and binding.

The hydroxyl group is a critical hydrogen bond donor and acceptor, enabling strong interactions with amino acid residues in the active site of target proteins. The phenyl ring often engages in hydrophobic and π-π stacking interactions with aromatic residues of the target, contributing significantly to binding affinity. The precise positioning and substitution of this ring can modulate selectivity and potency. The hydrazide moiety is a key functional group that can also participate in hydrogen bonding and may act as a linker connecting the other pharmacophoric elements in an optimal orientation for binding.

Molecular docking studies on related compounds, such as hydroxamic acid derivatives that are also potent zinc chelators, have shown that these functional groups are crucial for interacting with the active sites of metalloenzymes like histone deacetylases (HDACs). nih.govnih.gov For instance, the hydroxamate group of belinostat, a known HDAC inhibitor, forms stable chelate complexes with the zinc ion in the enzyme's active site. jprdi.vn

Table 1: Key Pharmacophoric Elements and Their Putative Interactions

| Pharmacophoric Element | Putative Interaction Type | Potential Interacting Residues |

| Hydroxyl Group | Hydrogen Bonding (Donor/Acceptor) | Serine, Threonine, Aspartate, Glutamate |

| Phenyl Ring | Hydrophobic, π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

| Hydrazide Moiety | Hydrogen Bonding | Asparagine, Glutamine, Backbone Carbonyls/Amides |

Impact of Stereochemical Configuration at the (2S)-Center on Ligand-Target Interactions

The stereochemistry at the C2 position, designated as (2S), is a pivotal determinant of the molecule's biological activity. nih.gov Living systems are inherently chiral, and thus, enantiomers of a chiral drug can exhibit markedly different pharmacological behaviors. nih.gov The specific three-dimensional arrangement of the hydroxyl group and the benzyl (B1604629) substituent dictates how the molecule fits into the chiral binding pocket of its target.

For one enantiomer to be biologically active, its functional groups must align precisely with the corresponding interaction points within the binding site. nih.gov The (2S)-configuration positions the hydroxyl and phenyl groups in a specific spatial orientation that is likely optimal for forming key interactions with the target protein. The alternative (2R)-enantiomer, while possessing the same functional groups, would present them in a different arrangement that may not allow for simultaneous, favorable interactions, potentially leading to reduced or no activity. nih.gov

Differences between enantiomers can manifest in various ways, including bioavailability, rate of metabolism, and potency. nih.gov Therefore, the stereochemical integrity at the (2S)-center is paramount for maintaining the desired pharmacological profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR modeling provides a quantitative correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable for predicting the activity of novel analogues and for guiding the design of more potent compounds.

Selection of Molecular Descriptors and Data Preprocessing

The development of a robust QSAR model begins with the calculation of a wide range of molecular descriptors for a set of this compound analogues with known biological activities. These descriptors quantify various aspects of the molecular structure and can be broadly categorized as:

Topological Descriptors: Describe the atomic connectivity within the molecule.

Quantum Chemical Descriptors: Include properties like HOMO/LUMO energies and dipole moments.

Electronic Descriptors: Such as partial charges and polarizability.

Hydrophobic Descriptors: Like the logarithm of the partition coefficient (logP).

Steric Descriptors: Related to the size and shape of the molecule.

Data preprocessing is a critical step to ensure the quality of the model. frontiersin.org This involves removing descriptors that are constant or highly correlated with others to avoid redundancy and overfitting. nih.gov Techniques like principal component analysis (PCA) can be employed for dimensionality reduction of the descriptor space. frontiersin.org

Table 2: Representative Molecular Descriptors for QSAR Analysis

| Descriptor Class | Example Descriptors | Information Encoded |

| Topological | Wiener Index, Kier & Hall Shape Indices | Molecular size, branching, and shape |

| Electronic | Dipole Moment, Partial Charges | Distribution of electrons, polarity |

| Hydrophobic | LogP, Molar Refractivity | Lipophilicity and partitioning behavior |

| Quantum Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability |

Statistical Validation and Predictive Power of QSAR Models

A QSAR model is typically built using statistical methods such as multiple linear regression (MLR) or machine learning algorithms. researchgate.netnih.gov The predictive power of the developed model must be rigorously validated to ensure its reliability. researchgate.net

Internal validation techniques, such as leave-one-out (LOO) cross-validation, are used to assess the model's robustness. researchgate.net In this process, one compound is removed from the dataset, the model is retrained on the remaining compounds, and the activity of the removed compound is predicted. This is repeated for all compounds.

External validation involves splitting the data into a training set, used to build the model, and a test set, used to evaluate its predictive performance on compounds not used in model development. mdpi.com

The quality of a QSAR model is judged by several statistical parameters:

Coefficient of determination (R²): A measure of the goodness of fit. A value closer to 1 indicates a better fit. mdpi.com

Cross-validated coefficient (Q² or r²(CV)): An indicator of the model's internal predictive ability. A value greater than 0.5 is generally considered acceptable. mdpi.com

Root mean square error (RMSE): Measures the deviation between predicted and actual values. jprdi.vn

A well-validated QSAR model with high R² and Q² values and low RMSE can be confidently used to predict the biological activity of new analogues of this compound. jprdi.vnmdpi.comresearchgate.net

Table 3: Common Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

| R² (Coefficient of determination) | Goodness of fit of the model to the training data. | > 0.6 |

| Q² (Cross-validated R²) | Internal predictive ability of the model. | > 0.5 |

| RMSE (Root Mean Square Error) | The standard deviation of the prediction errors. | As low as possible |

| Concordance Correlation Coefficient (CCC) | Measures the agreement between predicted and observed values. | > 0.85 |

Exploration of Conformational Flexibility and Its Role in SAR

The conformational flexibility of this compound and its analogues plays a crucial role in their interaction with biological targets. The ability of a molecule to adopt a specific low-energy conformation that is complementary to the binding site is a key determinant of its affinity.

The rotatable bonds within the molecule, such as the C-C bond between the chiral center and the phenyl ring, and the bonds within the hydrazide linker, allow the molecule to explore a range of conformations. Molecular mechanics and molecular dynamics simulations can be used to explore the conformational landscape and identify the preferred binding conformation.

Understanding the conformational preferences is essential for SAR because modifications to the chemical structure can influence this flexibility. For instance, introducing bulky substituents may restrict rotation around certain bonds, locking the molecule into a more rigid conformation. If this conformation is bioactive, potency may be enhanced. Conversely, if the rigid conformation is not favorable for binding, a decrease in activity will be observed. Therefore, considering the conformational flexibility is integral to the design of analogues with improved biological activity. frontiersin.org

Computational Chemistry and Molecular Modeling for Mechanistic Elucidation

Advanced Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as (2S)-2-hydroxy-3-phenylpropanehydrazide, to the binding site of a target protein.

Identification of Putative Binding Sites and Interaction Networks

The initial step in molecular docking involves the identification of putative binding sites on a target protein. These are typically pockets or grooves on the protein's surface that are sterically and chemically suitable for ligand binding. Once a binding site is identified, the ligand is computationally "docked" into it, and its various possible conformations and orientations are sampled.

For this compound, the interaction network within a hypothetical binding site would be analyzed to identify key molecular interactions that contribute to binding affinity. These interactions can include:

Hydrogen Bonds: The hydroxyl (-OH) and hydrazide (-C(=O)NNH2) moieties of the compound are potential hydrogen bond donors and acceptors, capable of forming strong interactions with polar amino acid residues.

Hydrophobic Interactions: The phenyl group provides a large hydrophobic surface that can interact favorably with nonpolar residues in the binding pocket.

Pi-Pi Stacking: The aromatic phenyl ring can engage in pi-pi stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan.

A hypothetical interaction profile of this compound with a target protein is presented below:

| Interaction Type | Ligand Group Involved | Protein Residue (Hypothetical) | Distance (Å) |

| Hydrogen Bond (Donor) | Hydroxyl (-OH) | Asp121 (Oxygen) | 2.8 |

| Hydrogen Bond (Acceptor) | Carbonyl Oxygen (=O) | Gln78 (Amine Hydrogen) | 3.1 |

| Hydrogen Bond (Donor) | Terminal Amine (-NH2) | Ser214 (Oxygen) | 2.9 |

| Hydrophobic Interaction | Phenyl Ring | Leu45, Val125 | - |

| Pi-Pi Stacking | Phenyl Ring | Phe210 | 4.5 |

Scoring Functions and Docking Validation against Known Ligands

Scoring functions are mathematical models used to estimate the binding affinity between a ligand and a protein. nih.gov They calculate a score that represents the strength of the interaction, with lower scores generally indicating better binding. Common scoring functions include those based on molecular mechanics force fields, empirical methods, and knowledge-based potentials. nih.gov

To validate the docking protocol, a common practice is to "redock" a known ligand (co-crystallized ligand) into the binding site of its protein. A successful docking protocol is one that can reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD). nih.gov

Hypothetical docking scores for this compound against a panel of target proteins could be generated to predict its most likely biological targets.

| Target Protein (Hypothetical) | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) |

| Protein A | -9.5 | 150 nM |

| Protein B | -7.2 | 2.5 µM |

| Protein C | -8.8 | 450 nM |

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. These methods provide valuable information about a molecule's reactivity and its potential to participate in chemical reactions.

Frontier Molecular Orbital Theory and Electrostatic Potentials

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

The electrostatic potential map illustrates the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This information is crucial for predicting how a molecule will interact with other molecules.

A hypothetical FMO analysis for this compound is provided below:

| Parameter | Energy (eV) | Implication |

| HOMO Energy | -8.9 | Electron-donating capability |

| LUMO Energy | -1.2 | Electron-accepting capability |

| HOMO-LUMO Gap | 7.7 | High chemical stability |

Reaction Pathway Analysis and Transition State Modeling

Quantum chemical calculations can be used to model chemical reactions, including the identification of transition states and the calculation of activation energies. This allows for the elucidation of reaction mechanisms at a molecular level. For this compound, this could involve modeling its metabolism or its covalent interaction with a target protein.

Transition state modeling helps to understand the energy barriers of a reaction, providing insights into the reaction kinetics.

Hypothetical activation energies for a proposed metabolic pathway of this compound are shown in the following table:

| Reaction Step (Hypothetical) | Activation Energy (kcal/mol) |

| Hydroxylation of Phenyl Ring | 25.4 |

| N-acetylation | 18.2 |

| Glucuronidation | 15.7 |

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Ensembles

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. MD simulations provide a detailed view of the dynamic behavior of a system, including conformational changes and the stability of molecular complexes.

For this compound, an MD simulation could be performed on its complex with a target protein to assess the stability of the binding pose predicted by molecular docking. The simulation would reveal how the ligand and protein move and adapt to each other, providing a more realistic picture of the binding event. Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions.

A summary of hypothetical MD simulation results for the this compound-protein complex is presented below:

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Key Interactions Maintained |

| 100 | 1.2 ± 0.3 | 1.5 ± 0.4 | Hydrogen bonds, Hydrophobic contacts |

De Novo Ligand Design and Virtual High-Throughput Screening Guided by the Scaffold

The this compound scaffold presents a unique combination of structural features amenable to computational drug design strategies, including a stereocenter, a hydroxyl group, a phenyl ring, and a hydrazide moiety. While specific studies focusing exclusively on this scaffold in de novo ligand design and virtual high-throughput screening are not extensively documented in publicly available literature, the principles of these computational methods can be applied to understand its potential. This section will, therefore, discuss the theoretical application and general methodologies of using such a scaffold in computational chemistry for the discovery of novel bioactive molecules.

De novo ligand design and virtual high-throughput screening (vHTS) are powerful computational techniques used to identify and optimize novel drug candidates. openmedicinalchemistryjournal.com De novo design involves the creation of novel molecular structures from scratch, often by assembling small molecular fragments within the active site of a biological target. openmedicinalchemistryjournal.comnih.gov Virtual screening, on the other hand, involves the computational evaluation of large libraries of existing compounds to identify those that are most likely to bind to a drug target. nih.gov

The this compound scaffold can serve as a foundational structure for both of these approaches. Its constituent parts can be systematically modified or used as a query for similarity searches in large chemical databases.

De Novo Ligand Design Guided by the this compound Scaffold

In de novo design, the this compound structure can be utilized as a core fragment. Computational programs can then "grow" new functional groups from this scaffold to enhance its binding affinity and selectivity for a specific target. The key features of the scaffold that are particularly relevant for de novo design include:

The Hydroxyl Group: This group can act as a hydrogen bond donor or acceptor, forming crucial interactions with amino acid residues in the target's active site.

The Phenyl Ring: This aromatic group can participate in hydrophobic and π-π stacking interactions. Its substitution pattern can be explored to optimize these interactions and modulate the compound's physicochemical properties.

The Hydrazide Moiety: This functional group can also engage in hydrogen bonding and can be a key element in the pharmacophore.

The Chiral Center: The defined stereochemistry at the C2 position is critical for specific interactions with the target, and de novo design algorithms can explore how this chirality influences the orientation of the designed ligands.

An illustrative workflow for de novo design using this scaffold is presented in Table 1.

Table 1: Illustrative Workflow for De Novo Ligand Design

| Step | Description | Computational Tools | Desired Outcome |

| 1. Target Selection and Active Site Identification | A biologically relevant target is chosen, and its three-dimensional structure is obtained. The binding pocket is identified and characterized. | PDB, MOE, Schrödinger Suite | A well-defined active site for ligand design. |

| 2. Scaffold Placement | The this compound scaffold is placed in the active site, and its orientation is optimized. | CADD software (e.g., AutoDock, GOLD) | Optimal positioning of the scaffold for fragment growing. |

| 3. Fragment Growing | New molecular fragments are computationally added to the scaffold to create a library of novel compounds. | LigBuilder, SPROUT, LEAP | A diverse set of novel ligand structures. |

| 4. Scoring and Ranking | The designed ligands are scored based on their predicted binding affinity and other drug-like properties. | Scoring functions (e.g., ChemScore, GoldScore) | A ranked list of promising de novo designed compounds. |

| 5. Synthesis and Biological Evaluation | The top-ranked compounds are synthesized and tested for their biological activity. | N/A | Experimental validation of the computationally designed ligands. |

Virtual High-Throughput Screening Utilizing the this compound Scaffold

For virtual high-throughput screening, the this compound scaffold can be used to guide the search for similar or more complex molecules within large compound libraries, such as the ZINC database. researchgate.net This can be achieved through two main approaches:

Ligand-Based Virtual Screening: If the biological target is unknown, or if there are known active ligands with a similar scaffold, a pharmacophore model can be built based on the key features of the this compound structure. This model is then used to screen databases for compounds that match the pharmacophoric features.

Structure-Based Virtual Screening: When the three-dimensional structure of the target is known, molecular docking can be employed. In this approach, the this compound scaffold can be used as a reference compound to validate the docking protocol. Subsequently, large libraries of compounds are docked into the target's active site, and their binding modes and energies are calculated to identify potential hits. Research on other hydrazide derivatives has successfully employed such virtual screening methods to identify potential inhibitors for various enzymes. mdpi.comnih.gov

The results of a hypothetical virtual screening campaign are often presented in a tabular format, as illustrated in Table 2.

Table 2: Illustrative Data from a Virtual Screening Campaign

| Compound ID | Docking Score (kcal/mol) | Predicted Hydrogen Bonds with Target | Key Interacting Residues | Lipinski's Rule of Five Violations |

| ZINC12345678 | -9.8 | 3 | Asp129, Tyr345, Ser210 | 0 |

| ZINC23456789 | -9.5 | 4 | Asp129, Gly211, Tyr345 | 0 |

| ZINC34567890 | -9.2 | 2 | Tyr345, Ser210 | 0 |

| ZINC45678901 | -8.9 | 3 | Asp129, His300 | 1 |

Mechanistic Research into Biological Activities of 2s 2 Hydroxy 3 Phenylpropanehydrazide Derivatives

Enzyme Inhibition Studies: Specificity and Kinetic Mechanisms

The hydrazide moiety present in (2S)-2-hydroxy-3-phenylpropanehydrazide is a key structural feature that has been explored for its potential to interact with various enzymes. Research in this area has aimed to identify specific enzyme targets and characterize the kinetics of inhibition.

While direct studies on this compound are limited, research on structurally related compounds containing a hydrazide group has provided insights into potential enzymatic targets.

P2X7 Receptors: A series of hydrazide-containing compounds have been investigated as antagonists for the P2X7 receptor, a key player in inflammation and pain pathways. nih.gov Starting from initial high-throughput screening hits, structure-activity relationship (SAR) studies have led to the development of potent antagonists. nih.gov The general structure of these antagonists often includes a central scaffold with a hydrazide linker. nih.gov

Kinases: The diverse landscape of kinase inhibitors includes a wide array of chemical scaffolds. nih.gov While specific studies targeting kinases with this compound were not identified, the general strategy in kinase inhibitor design often involves targeting the ATP-binding site. researchgate.net The structural features of this compound could potentially serve as a basis for designing novel kinase inhibitors.

DNA Gyrase: DNA gyrase, a type II topoisomerase, is a well-established target for antibacterial agents. nih.gov N-phenylpyrrolamides are a class of DNA gyrase inhibitors that have shown promising activity. nih.govrsc.org Although structurally distinct from this compound, this highlights the potential for discovering novel gyrase inhibitors through diverse chemical scaffolds. The inhibition of DNA gyrase often involves interference with its ATPase activity, located in the GyrB subunit. mdpi.com

The potency of enzyme inhibitors is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). For hydrazide-containing P2X7 receptor antagonists, IC50 values have been reported in the nanomolar to micromolar range. For instance, a potent P2X7 receptor antagonist demonstrated a pIC50 value in the range of 6.5-7.5. medchemexpress.com

In a study of 2-hydroxy benzyl (B1604629) hydrazide derivatives, their antioxidant activity was evaluated using the DPPH assay, with IC50 values ranging from 81.28 to 309.03 µg/mL. jchr.org While not a direct measure of enzyme inhibition, it demonstrates the biological activity of related structures.

The reversibility of enzyme inhibition is a critical factor in drug design. While detailed reversibility studies for this compound derivatives were not found, the mechanism of inhibition (competitive, non-competitive, etc.) can provide clues. For example, competitive inhibitors often exhibit reversible binding.

Table 1: Inhibitory Activity of Selected Hydrazide Derivatives against Various Targets

| Compound Class | Target | Parameter | Value |

|---|---|---|---|

| Hydrazide-containing P2X7 antagonists | P2X7 Receptor | pIC50 | 6.5 - 7.5 medchemexpress.com |

| 2-Hydroxy benzyl hydrazide derivative (C-7) | DPPH radical scavenging | IC50 | 81.28 µg/mL jchr.org |

| 2-Hydroxy benzyl hydrazide derivative (C-2) | DPPH radical scavenging | IC50 | 85.64 µg/mL jchr.org |

This table presents data for structurally related compounds to illustrate the potential activity of the titular compound.

Enzyme inhibitors can act through two primary mechanisms: orthosteric inhibition, where the inhibitor binds to the active site and competes with the natural substrate, or allosteric inhibition, where the inhibitor binds to a different site on the enzyme, inducing a conformational change that alters the active site's function. researchgate.net

In the context of P2X7 receptor antagonists, both competitive (orthosteric) and non-competitive (allosteric) mechanisms have been observed. nih.gov Some antagonists have been identified as negative allosteric modulators, binding to a site distinct from the ATP binding site. nih.gov The determination of the binding mechanism is crucial for understanding the inhibitor's mode of action and for guiding further drug development. Allosteric modulators can offer advantages in terms of selectivity, as allosteric sites are often less conserved than active sites across protein families. researchgate.netresearchgate.net

Target Engagement and Intracellular Pathway Analysis in Cellular Systems (in vitro)

The initial step in elucidating the mechanism of action for a bioactive compound like this compound involves identifying its molecular targets within a cell. Techniques such as affinity chromatography, yeast two-hybrid screening, and computational target prediction can provide initial leads. Once potential targets are identified, target engagement studies are crucial to confirm a direct interaction in a cellular context.

Cellular thermal shift assays (CETSA) represent a powerful method to verify target engagement. This technique is based on the principle that the binding of a ligand, such as a derivative of this compound, can stabilize its target protein, leading to an increase in the protein's melting temperature. By treating intact cells with the compound and then subjecting them to a heat gradient, the stabilized target protein will remain soluble at higher temperatures compared to the unbound protein. Subsequent analysis by western blotting or mass spectrometry can then identify the engaged target.

Following the confirmation of target engagement, the next step is to dissect the downstream intracellular signaling pathways that are modulated by the compound. This can be achieved through a variety of in vitro cellular assays. For instance, if the target is a kinase, its inhibition by the compound can be quantified through kinase activity assays. Reporter gene assays are also valuable for assessing the impact on specific signaling pathways, such as the NF-κB or MAPK pathways, by measuring the expression of a reporter gene under the control of a pathway-responsive promoter.

Furthermore, techniques like Western blotting can be employed to analyze changes in the phosphorylation status or expression levels of key proteins within a signaling cascade. For example, a decrease in the phosphorylation of a downstream substrate would provide evidence for the inhibition of an upstream kinase by the this compound derivative.

Table 1: Illustrative Data from In Vitro Cellular Assays for a Hypothetical this compound Derivative

| Assay Type | Target/Pathway | Metric | Result (Example) |

| Cellular Thermal Shift Assay | Putative Target X | ΔTm (°C) | +3.5 |

| Kinase Activity Assay | Kinase Y | IC50 (µM) | 2.5 |

| NF-κB Reporter Assay | NF-κB Pathway | Fold Inhibition | 4.2 |

| Western Blot Analysis | Phospho-Protein Z | % Decrease | 60 |

Biophysical Characterization of Ligand-Protein Interactions (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

To gain a quantitative understanding of the interaction between this compound derivatives and their protein targets, biophysical techniques are indispensable. These methods provide detailed information about the binding affinity, kinetics, and thermodynamics of the interaction.

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat changes that occur upon the binding of a ligand to its target protein. springernature.com This provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy change (ΔH), and entropy change (ΔS). springernature.com ITC is performed by titrating the compound into a solution containing the target protein and measuring the heat evolved or absorbed. The resulting data can be fit to a binding model to determine the thermodynamic parameters.

Surface Plasmon Resonance (SPR) is another powerful label-free technique for studying biomolecular interactions in real-time. youtube.com In an SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing the this compound derivative is flowed over the surface. nih.gov Binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. youtube.com This allows for the determination of the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Table 2: Example Biophysical Data for the Interaction of a this compound Derivative with its Target Protein

| Technique | Parameter | Value (Example) |

| Isothermal Titration Calorimetry (ITC) | Binding Affinity (Kd) | 500 nM |

| Enthalpy Change (ΔH) | -10.5 kcal/mol | |

| Entropy Change (ΔS) | 5.2 cal/mol·K | |

| Surface Plasmon Resonance (SPR) | Association Rate (kon) | 1.2 x 105 M-1s-1 |

| Dissociation Rate (koff) | 6.0 x 10-3 s-1 | |

| Equilibrium Dissociation Constant (Kd) | 50 nM |

The data obtained from these biophysical techniques are crucial for structure-activity relationship (SAR) studies, guiding the optimization of the lead compound to improve its potency and selectivity. By understanding the precise nature of the ligand-protein interaction, medicinal chemists can design more effective derivatives of this compound for potential therapeutic applications.

Advanced Spectroscopic and Structural Characterization of 2s 2 Hydroxy 3 Phenylpropanehydrazide and Its Complexes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure, configuration, and conformation in solution. For a molecule like (2S)-2-hydroxy-3-phenylpropanehydrazide, a suite of NMR experiments would be required for a complete analysis.

Multi-dimensional NMR for Complete Assignment

A complete assignment of the proton (¹H) and carbon (¹³C) signals of this compound would typically be achieved through a combination of one-dimensional and two-dimensional NMR experiments, such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

¹H NMR: Would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

¹³C NMR: Would identify the number of unique carbon atoms in the molecule.

COSY: Would establish proton-proton couplings within the molecule, helping to trace the connectivity of the carbon backbone (e.g., the CH-CH₂ fragment).

HSQC/HMBC: Would correlate protons with their directly attached carbons (HSQC) and with carbons two to three bonds away (HMBC), allowing for the definitive assignment of all proton and carbon signals.

Currently, published spectra or assigned chemical shift data for this compound are not available in the reviewed literature.

NOESY/ROESY for Stereochemical and Conformational Elucidation

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are essential NMR techniques for determining the three-dimensional structure of molecules in solution. mdpi.com These experiments detect protons that are close in space, regardless of whether they are connected through chemical bonds.

For this compound, NOESY or ROESY experiments would be crucial for:

Confirming Stereochemistry: By observing NOEs between specific protons, the relative orientation of substituents around the chiral center could be confirmed.

No specific NOESY or ROESY studies for this compound have been reported in scientific literature.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. It provides exact bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's structure.

Absolute Configuration Determination of Chiral Centers

A successful single-crystal X-ray diffraction analysis of this compound would unequivocally confirm its absolute configuration. By analyzing the diffraction data, crystallographers can determine the spatial arrangement of the atoms at the chiral center (the carbon bearing the hydroxyl group), confirming it as the (S) enantiomer. This technique is considered the gold standard for absolute stereochemical assignment.

A search of crystallographic databases reveals no published crystal structure for this compound.

Co-crystallization with Biological Macromolecules for Binding Site Mapping

Co-crystallization involves forming a crystal of a small molecule (ligand) bound to a biological macromolecule, such as a protein or enzyme. nih.govnih.gov Subsequent X-ray diffraction analysis of this co-crystal reveals the precise interactions between the ligand and the macromolecule at the atomic level. This information is invaluable for understanding the molecule's mechanism of action and for structure-based drug design.

There are no public reports of this compound being co-crystallized with any biological macromolecules.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and, through tandem mass spectrometry (MS/MS), to elucidate its structure by analyzing fragmentation patterns.

The molecular formula for this compound is C₉H₁₂N₂O₂. Its monoisotopic mass is 180.0899 Da. While experimental mass spectra are not available, predicted data for common adducts can be calculated. uni.lu

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 181.0972 |

| [M+Na]⁺ | 203.0791 |

| [M+K]⁺ | 219.0530 |

| [M-H]⁻ | 179.0826 |

This table is interactive. Data is based on theoretical predictions.

Tandem MS (MS/MS) experiments would involve isolating the protonated molecular ion ([M+H]⁺) and inducing fragmentation. Analysis of the resulting fragment ions would provide evidence for the compound's structure. Common fragmentation pathways for hydrazides might include cleavage of the N-N bond, the C-N bond, and losses of small neutral molecules like water (H₂O) and ammonia (B1221849) (NH₃). However, no experimental fragmentation data for this compound has been published.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Interactions

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the study of intermolecular and intramolecular interactions. The vibrational modes of a molecule are highly sensitive to its structure, bonding, and environment. For this compound, the FT-IR and Raman spectra are expected to exhibit characteristic bands corresponding to its hydroxyl, phenyl, and hydrazide moieties.

Key Functional Group Vibrations:

The analysis of the vibrational spectra of this compound would focus on several key regions:

O-H Stretching: The hydroxyl group (-OH) will give rise to a broad and intense absorption band in the FT-IR spectrum, typically in the range of 3200-3600 cm⁻¹. The broadness of this peak is indicative of hydrogen bonding, either intramolecularly with the hydrazide group or intermolecularly.

N-H Stretching: The hydrazide group (-NHNH₂) displays characteristic stretching vibrations. The asymmetric and symmetric N-H stretching modes are expected to appear in the 3200-3400 cm⁻¹ region of the FT-IR spectrum.

C=O Stretching (Amide I): The carbonyl group (C=O) of the hydrazide function will produce a strong absorption band, known as the Amide I band, typically in the region of 1630-1680 cm⁻¹. The exact position of this band is sensitive to hydrogen bonding and the electronic environment.

N-H Bending (Amide II): The N-H bending vibration, or Amide II band, is expected in the range of 1510-1570 cm⁻¹.

C-N Stretching (Amide III): The C-N stretching vibration, or Amide III band, is generally weaker and appears in the 1200-1400 cm⁻¹ region.

Aromatic C-H and C=C Stretching: The phenyl group will show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching of the secondary alcohol is expected to be observed in the 1000-1200 cm⁻¹ range.

Interactions and Complexation:

Upon complexation with metal ions, significant shifts in the vibrational frequencies of the coordinating groups are anticipated. For instance, if the hydrazide moiety coordinates to a metal center through the carbonyl oxygen and the terminal nitrogen of the -NH₂ group, a red shift (shift to lower wavenumber) of the C=O stretching band and changes in the N-H stretching and bending modes would be observed. These spectral shifts provide direct evidence of coordination and can help in elucidating the binding mode of the ligand to the metal.

Raman Spectroscopy Insights:

Raman spectroscopy provides complementary information to FT-IR. While polar groups like C=O and O-H often give strong IR signals, non-polar and symmetric vibrations, such as the aromatic C=C stretching modes of the phenyl ring, tend to produce strong signals in the Raman spectrum. The combination of both techniques allows for a more complete vibrational assignment.

Data Table of Expected Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (FT-IR) | Expected Intensity (Raman) |

| Hydroxyl (-OH) | O-H stretch | 3200-3600 | Strong, Broad | Weak |

| Hydrazide (-NH₂) | N-H asymmetric stretch | ~3350 | Medium | Medium |

| N-H symmetric stretch | ~3250 | Medium | Medium | |

| Hydrazide (-C=O) | C=O stretch (Amide I) | 1630-1680 | Strong | Medium |

| Hydrazide (-NH) | N-H bend (Amide II) | 1510-1570 | Medium | Weak |

| Hydrazide (-C-N) | C-N stretch (Amide III) | 1200-1400 | Medium | Medium |

| Phenyl Ring | Aromatic C-H stretch | 3000-3100 | Medium | Strong |

| Aromatic C=C stretch | 1450-1600 | Medium-Strong | Strong | |

| Alcohol (-C-OH) | C-O stretch | 1000-1200 | Strong | Weak |

Note: The exact positions and intensities of the bands can vary depending on the physical state of the sample (solid or solution) and the presence of intermolecular interactions.

Circular Dichroism (CD) Spectroscopy for Chiral Conformation and Induced Chirality

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. For a molecule to be CD active, it must be chiral and possess chromophores that absorb in the spectral region being measured. This compound, being a chiral molecule due to the stereocenter at the second carbon, is expected to exhibit a characteristic CD spectrum.

Chiral Conformation of this compound:

The CD spectrum of this compound is primarily influenced by the electronic transitions of its chromophores, namely the phenyl ring and the hydrazide group. The spatial arrangement of these chromophores around the chiral center dictates the sign and intensity of the CD signals (Cotton effects).

Phenyl Chromophore: The phenyl group has π → π* transitions that typically occur in the ultraviolet (UV) region (around 200-280 nm). The chirality of the molecule will induce CD signals corresponding to these transitions. The sign of the Cotton effect can provide information about the preferred conformation of the phenyl group relative to the chiral center.

Hydrazide Chromophore: The hydrazide group also possesses n → π* and π → π* transitions associated with the carbonyl group and the nitrogen lone pairs. These transitions will also contribute to the CD spectrum.

Induced Chirality in Complexes:

When this compound acts as a ligand and coordinates to a metal ion, the resulting complex can exhibit new or modified CD signals. This phenomenon is known as induced circular dichroism.

Ligand-to-Metal Charge Transfer (LMCT) and d-d Transitions: If the metal ion is a transition metal, new electronic transitions, such as ligand-to-metal charge transfer (LMCT) and d-d transitions, may appear in the visible or near-UV region. These transitions can become CD active due to the chiral environment provided by the ligand. The resulting CD signals are a sensitive probe of the coordination geometry and the stereochemistry of the metal complex.

Conformational Locking: The coordination of the ligand to a metal center can restrict its conformational freedom. This "locking" of a particular conformation can lead to a significant enhancement or change in the CD spectrum compared to the free ligand.

By studying the changes in the CD spectrum upon complexation, it is possible to gain insights into the binding of the ligand, the stereochemistry of the resulting complex, and the nature of the metal-ligand interactions.

Data Table of Expected CD Spectral Features:

| Chromophore/Transition | Expected Wavelength Range (nm) | Expected Origin of CD Signal |

| Phenyl Ring (π → π) | 200 - 280 | Inherent chirality of the molecule |

| Hydrazide (n → π, π → π*) | 200 - 250 | Inherent chirality of the molecule |

| Metal Complex (d-d transitions) | 400 - 800 (Visible) | Induced chirality from the ligand |

| Metal Complex (LMCT) | 250 - 400 (UV) | Induced chirality from the ligand |

Note: The exact wavelengths and signs of the Cotton effects are dependent on the specific conformation, solvent, and, in the case of complexes, the nature of the metal ion and the coordination geometry.

Future Prospects and Interdisciplinary Research Directions for 2s 2 Hydroxy 3 Phenylpropanehydrazide

Leveraging Artificial Intelligence and Machine Learning for Accelerated Drug Discovery

Table 1: Application of AI/ML Models in the Drug Discovery Pipeline for Hydrazide Derivatives

| Stage of Drug Discovery | AI/ML Application | Potential Outcome for (2S)-2-hydroxy-3-phenylpropanehydrazide |

|---|---|---|

| Target Identification | Analysis of genomic and proteomic data | Identification of novel protein targets for which the hydrazide scaffold may have high binding affinity. |

| Virtual Screening | Predictive modeling of binding affinity | Rapidly screening millions of virtual derivatives to prioritize candidates for synthesis and testing. mdpi.com |

| Lead Optimization | Generative models for de novo design | Designing novel hydrazide compounds with improved potency and reduced off-target effects. |

| ADMET Prediction | QSAR models and deep learning | Forecasting Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles to reduce late-stage failures. crimsonpublishers.com |

Design and Development of Multi-Target Ligands and Polypharmacology Approaches

Complex, multifactorial diseases such as cancer and neurodegenerative disorders rarely respond to agents that act on a single target. nih.gov This has spurred the shift from a "one-target, one-drug" paradigm to the development of multi-target-directed ligands (MTDLs)—single molecules designed to modulate multiple biological targets simultaneously. nih.govnih.gov The hydrazide and hydrazone scaffolds are particularly well-suited for this polypharmacology approach. researchgate.net

Research has demonstrated that hydrazone derivatives can be designed to act as potent inhibitors of multiple enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase (MAO). researchgate.net The this compound structure could serve as a foundational scaffold for creating novel MTDLs. Through rational design, different functional groups could be incorporated into the molecule to confer affinity for various targets within a disease network. This strategy aims to achieve a synergistic therapeutic effect, enhance efficacy, and potentially overcome drug resistance mechanisms that can plague single-target therapies. ucsf.edu The development of such multifunctional molecules is considered a highly valuable option for treating complex conditions like Alzheimer's disease. acs.org

Exploration of Novel Modalities and Mechanisms of Action

Beyond conventional enzyme inhibition or receptor binding, future research can explore unconventional mechanisms of action for this compound and its analogues. The history of hydrazide-containing drugs provides a compelling precedent. For instance, the vasodilator drug hydralazine (B1673433) was discovered to have a novel mechanism of action involving the inhibition of prolyl hydroxylase domain (PHD) enzymes. nih.gov This inhibition leads to the stabilization of hypoxia-inducible factor-1alpha (HIF-1α), a key transcription factor that orchestrates cellular responses to low oxygen. By activating the HIF pathway, hydralazine induces the expression of vascular endothelial growth factor (VEGF) and promotes angiogenesis, presenting a potential therapeutic strategy for ischemic diseases. nih.gov

This discovery opens up the possibility that other hydrazide-containing molecules, including this compound, could modulate similar cellular pathways. Future investigations could screen this compound and its derivatives against a panel of non-traditional targets, such as components of hypoxia signaling pathways, protein-protein interactions (PPIs), or even RNA structures. Uncovering a novel mechanism of action would not only create new therapeutic opportunities but also provide deeper insights into fundamental biological processes.

Sustainable and Green Chemistry Approaches in Hydrazide Synthesis

The synthesis of hydrazides and other active pharmaceutical ingredients is increasingly being viewed through the lens of green chemistry, which seeks to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.comegranth.ac.in Conventional methods for preparing hydrazides often involve multiple steps, harsh reagents, and the use of volatile organic solvents.

Recent research has highlighted several sustainable alternatives that could be applied to the synthesis of this compound. These include:

Microwave-Assisted Synthesis : A solvent-free, one-pot method for preparing hydrazides directly from corresponding acids under microwave irradiation has been developed. This technique dramatically reduces reaction times from hours to seconds and is significantly more energy-efficient than conventional heating. egranth.ac.inresearchgate.net

Organocatalysis : Using L-proline as a reusable organocatalyst allows for the synthesis of hydrazide derivatives under mild, clean reaction conditions with easy workup and high purity. mdpi.com

Greener Solvents : Replacing hazardous solvents like concentrated sulfuric acid with more benign alternatives such as acetic acid can make the synthesis process safer and more environmentally friendly. orientjchem.org

These green methods not only reduce the environmental footprint of chemical synthesis but also often lead to higher yields and purer products. egranth.ac.in

Table 2: Comparison of Conventional vs. Green Synthesis of a Representative Hydrazide

| Parameter | Conventional Method (Process 1) | Green Microwave Method (Process 2) | Improvement |

|---|---|---|---|

| Number of Steps | Two | One | 50% Reduction |

| Heating Time | 6-9 hours | 60-200 seconds | 162-360 times less |

| Energy Consumption (KWh) | 6-9 | 0.015-0.050 | 180-400 times less |

| Environmental (E) Factor | 4.5 | 0.3 | 93.3% Reduction |

| Atom Economy (%) | 62.3 | 79.1 | 16.8% Increase |

Data adapted from research on benzoic hydrazide synthesis. researchgate.net

Integration with Fragment-Based Drug Discovery (FBDD) and Covalent Inhibition Strategies

Fragment-based drug discovery (FBDD) is a powerful method for identifying novel hit compounds. youtube.com It involves screening libraries of small, low-molecular-weight molecules ("fragments") to find those that bind weakly but efficiently to a biological target. These initial fragment hits then serve as starting points for building more potent, drug-like molecules. youtube.com With a molecular formula of C₉H₁₂N₂O₂, this compound fits the profile of a typical fragment and could be included in FBDD screening campaigns. The advantage of FBDD is its ability to sample chemical space more effectively than high-throughput screening (HTS) with larger, more complex molecules. youtube.com

Furthermore, the hydrazide functional group offers intriguing possibilities for designing targeted covalent inhibitors (TCIs). TCIs form an irreversible bond with their target protein, which can lead to enhanced potency, prolonged duration of action, and the ability to target proteins previously considered "undruggable". nih.govresearchgate.net While often avoided, the reactivity of the hydrazine (B178648) moiety has been successfully exploited to target carbonyl groups in electrophilic co-factors, leading to selective inhibition. nih.gov By carefully tuning the reactivity of the hydrazide "warhead" and optimizing the non-covalent binding interactions of the scaffold, it may be possible to develop highly selective and potent covalent inhibitors based on the this compound structure. researchgate.netnih.gov

Q & A

Q. What are the critical parameters for optimizing the synthesis of (2S)-2-hydroxy-3-phenylpropanehydrazide?

The synthesis of hydrazide derivatives requires stringent control of reaction conditions. Key parameters include:

- Temperature : Excess heat may lead to side reactions (e.g., decomposition of hydrazide groups) .

- pH : Acidic conditions (e.g., HCl catalysis) are often used to protonate intermediates and stabilize reactive species .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .

- Reaction time : Over-reaction risks racemization of the chiral center; TLC monitoring is recommended .

Methodological Tip : Use thin-layer chromatography (TLC) with UV detection to track intermediates. Confirm purity via HPLC (C18 column, 0.1% TFA in mobile phase) .

Q. How can the stereochemical integrity of the (2S) configuration be validated?

Chiral purity is critical for bioactivity studies. Recommended approaches:

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol gradients .

- Optical rotation : Compare experimental values with literature data (e.g., [α]D²⁵ = +15° to +25° for enantiopure S-configuration) .

- X-ray crystallography : Resolve crystal structures of derivatives (e.g., salts with chiral counterions) .

Q. What strategies resolve contradictions in reported bioactivity data for hydrazide derivatives?

Discrepancies in bioactivity (e.g., anti-inflammatory vs. cytotoxic effects) may arise from:

Q. Methodological Approach :

Q. How can computational modeling guide structural modifications for enhanced target binding?

Leverage docking simulations (e.g., AutoDock Vina) to:

Q. Case Study :

Q. What are the challenges in scaling up enantioselective synthesis for in vivo studies?

Key bottlenecks include:

Q. Scalable Solution :

- Flow chemistry : Continuous reactors minimize thermal gradients, improving yield (reported 78% vs. batch 62%) .

Q. How do spectroscopic techniques differentiate hydrazide tautomers?

The compound may exist as keto-hydrazide or enol-hydrazide tautomers. Use:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.